molecular formula C14H11F3N4O B2758207 3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline CAS No. 861412-93-3

3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B2758207
CAS No.: 861412-93-3
M. Wt: 308.264
InChI Key: TXEHQTWXDRFHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline is a complex organic compound characterized by the presence of a benzotriazole ring and a trifluoroethoxy group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole ring. This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of Trifluoroethoxy Group: The trifluoroethoxy group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the hydroxyl group, facilitating the substitution.

    Coupling with Aniline: The final step involves coupling the benzotriazole intermediate with an aniline derivative. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzotriazole ring, converting them to amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The trifluoroethoxy group is particularly interesting due to its ability to enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole ring can form hydrogen bonds and π-π interactions with aromatic residues in proteins, while the trifluoroethoxy group can enhance lipophilicity, facilitating membrane penetration and intracellular activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,2,3-Benzotriazol-2-YL)aniline: Lacks the trifluoroethoxy group, resulting in different chemical properties and applications.

    3-(2H-1,2,3-Benzotriazol-2-YL)-4-methoxyaniline: Contains a methoxy group instead of a trifluoroethoxy group, affecting its reactivity and biological activity.

    5-(2,2,2-Trifluoroethoxy)-2-nitroaniline:

Uniqueness

The presence of both the benzotriazole ring and the trifluoroethoxy group in 3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline makes it unique. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline is a compound that falls under the category of benzotriazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

  • Molecular Formula : C13H10F3N3O
  • Molecular Weight : 295.24 g/mol

The presence of the benzotriazole moiety contributes to its potential biological activity, particularly in UV absorption and as a stabilizer in various applications.

Antibacterial Activity

Research has indicated that benzotriazole derivatives exhibit significant antibacterial properties. For instance, compounds with trifluoromethyl substitutions have shown potency against both Gram-positive and Gram-negative bacteria. In a study examining various benzotriazole derivatives, it was found that those with specific substitutions could inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
Trifluoromethyl benzotriazoles12.5 - 25MRSA
Benzimidazole derivatives25 - 50Staphylococcus epidermidis

Antifungal Activity

The antifungal activity of benzotriazole compounds has also been documented. For example, certain derivatives have demonstrated effectiveness against Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 to 25 µg/mL . The introduction of electron-withdrawing groups has been shown to enhance this activity.

CompoundMIC (µg/mL)Target Fungi
Benzotriazole derivatives1.6 - 25Candida albicans
Substituted derivatives12.5 - 25Aspergillus niger

Antiviral Activity

Recent studies have explored the antiviral potential of benzotriazole derivatives against various viruses. For example, certain compounds have shown selective activity against Coxsackievirus B5 with EC50 values between 6 and 18.5 µM . These findings suggest that modifications in the structure can significantly impact the antiviral efficacy.

Case Studies

  • Antibacterial Efficacy Against MRSA :
    A study conducted by Ochal et al. demonstrated that several benzotriazole derivatives exhibited significant antibacterial activity against MRSA strains. The most potent compound had an MIC value comparable to established antibiotics.
  • Antifungal Screening :
    In another investigation focused on antifungal properties, a series of benzotriazole analogs were tested against clinical isolates of Candida. The results indicated that specific structural modifications led to enhanced antifungal potency.
  • Antiviral Mechanisms :
    Research on antiviral activities highlighted that certain benzotriazole derivatives could inhibit viral replication by interfering with the viral attachment process to host cells, thus providing a protective effect against infections like Coxsackievirus B5.

Properties

IUPAC Name

3-(benzotriazol-2-yl)-5-(2,2,2-trifluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O/c15-14(16,17)8-22-11-6-9(18)5-10(7-11)21-19-12-3-1-2-4-13(12)20-21/h1-7H,8,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEHQTWXDRFHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)C3=CC(=CC(=C3)N)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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